Technical Monograph: L-Glutamic Acid γ-(4-Nitroanilide) (CAS 7300-59-6)
Technical Monograph: L-Glutamic Acid γ-(4-Nitroanilide) (CAS 7300-59-6)
The following is an in-depth technical monograph on L-Glutamic acid γ-(4-nitroanilide) (CAS 7300-59-6), designed for researchers and professionals in drug development and toxicology.
The Gold Standard Substrate for Hepatic Safety Assessment & Enzymology
Executive Summary
L-Glutamic acid γ-(4-nitroanilide) (GPNA) is a specialized chromogenic substrate used universally to quantify the activity of
This guide synthesizes the physicochemical profile, stability logic, and experimental protocols required to utilize GPNA with high precision.
Physicochemical Profile
GPNA exists as a zwitterionic amino acid derivative. Its solubility and stability are pH-dependent, necessitating strict adherence to formulation protocols to prevent non-enzymatic hydrolysis (background noise).
Table 1: Core Physical & Chemical Properties
| Property | Data | Technical Note |
| CAS Number | 7300-59-6 | Refers to the free base/zwitterion. Monohydrate is often CAS 122864-94-2.[1] |
| Chemical Name | L-Glutamic acid 5-(4-nitroanilide) | Synonyms: |
| Formula | Molecular Weight: 267.24 g/mol | |
| Appearance | White to light-yellow crystalline powder | Yellowing indicates free p-Nitroaniline (impurity/degradation). |
| Melting Point | 185 – 188 °C | Sharp melting point indicates high purity (>98%). |
| Solubility (Water) | Sparingly soluble | Solubility increases significantly in dilute acid (e.g., 0.5 M HCl) due to amine protonation. |
| Solubility (Organic) | Soluble in DMSO, DMF | Preferred stock solvent for high-concentration storage. |
| 315 nm (Substrate) | Product (pNA) absorbs at 405–418 nm. | |
| pKa | The |
Chemical Stability & Handling Logic
The integrity of GPNA is threatened by two primary factors: Hydrolysis and Photolysis .
Hydrolytic Instability
The
-
Mechanism: Nucleophilic attack by hydroxide ions leads to spontaneous cleavage, releasing p-nitroaniline (pNA) and Glutamic acid.
-
Impact: High background absorbance at 405 nm, reducing assay sensitivity.
-
Protocol: Reconstitute fresh. If storage is required, acidify the solution (pH < 6) or store as a frozen stock in DMSO at -20°C.
Hygroscopicity & Light Sensitivity
-
Hygroscopic: Absorbs atmospheric moisture, facilitating solid-state hydrolysis. Store with desiccant.
-
Photosensitive: Prolonged light exposure can degrade the nitro-aromatic moiety. Store in amber vials.
The Biological Interface: GGT Assay Principle
The utility of GPNA lies in its specificity for
Reaction Mechanism[1][3]
-
Binding: GGT binds the
-glutamyl moiety of GPNA.[3] -
Cleavage: The enzyme cleaves the amide bond, releasing p-Nitroaniline (pNA) .
-
Transfer: The
-glutamyl group is transferred to an acceptor (typically Glycylglycine ), forming -Glutamyl-glycylglycine.[3] -
Detection: Free pNA is yellow in alkaline conditions and is quantified colorimetrically at 405 nm .
Visualization: Enzymatic Pathway
Figure 1: The GGT-catalyzed transpeptidation reaction utilizing GPNA as the donor substrate.[3][4][5]
Experimental Protocol: Kinetic GGT Assay
Objective: Quantify GGT activity in serum or cell lysate using GPNA. Standard: IFCC (International Federation of Clinical Chemistry) Reference Method.[6]
Reagent Preparation
-
Buffer (Tris-HCl): Prepare 100 mM Tris, pH 8.25 (at 37°C).
-
Substrate Stock (GPNA): Dissolve GPNA in dilute HCl or DMSO to a concentration of 200 mM .
-
Note: Dissolving directly in buffer is difficult due to low solubility. Use the "Acid-Drop" method: Dissolve powder in minimal 1N HCl, then dilute with water.
-
-
Acceptor Solution (Glycylglycine): Prepare 100 mM Glycylglycine in the Tris buffer.
Assay Workflow
This protocol utilizes a continuous kinetic measurement (Rate Assay) rather than an endpoint, ensuring linearity and accounting for any lag phase.
| Step | Action | Critical Parameter |
| 1 | Blanking | Set spectrophotometer to 405 nm. Zero with buffer. |
| 2 | Mixture Prep | Mix 2.0 mL Buffer/Glycylglycine + 0.2 mL GPNA Stock. |
| 3 | Pre-Incubation | Incubate mixture at 37°C for 5 minutes. |
| 4 | Sample Addition | Add 0.1 mL Sample (Serum/Lysate). Mix by inversion (Do not vortex vigorously). |
| 5 | Measurement | Record Absorbance ( |
| 6 | Calculation | Determine |
Calculation Formula
- (Extinction Coeff): 9.9 mM⁻¹cm⁻¹ (at 405 nm for pNA).
- (Path Length): 1 cm.
- : Total reaction volume.
- : Volume of enzyme sample added.
Visualization: Assay Workflow
Figure 2: Step-by-step kinetic assay workflow for GGT determination.
Synthesis & Impurity Profile
For researchers requiring custom synthesis or impurity analysis:
-
Synthetic Route: Coupling of N-Boc-L-Glutamic acid-
-tert-butyl ester with p-Nitroaniline using a coupling agent (e.g., DCC or HATU). The protecting groups (Boc and tBu) are subsequently removed using Trifluoroacetic acid (TFA) or HCl. -
Key Impurity: Free p-Nitroaniline . Presence of yellow color in the dry powder indicates degradation. This impurity causes high blank absorbance and must be <0.5% for sensitive assays.
References
-
Sigma-Aldrich. Product Specification: L-Glutamic acid γ-(4-nitroanilide).[2]Link
-
ChemicalBook. CAS 7300-59-6 Technical Data & Safety.Link
-
National Institutes of Health (PubChem). Compound Summary: gamma-L-Glutamyl-p-nitroanilide.[3]Link
-
International Federation of Clinical Chemistry (IFCC). IFCC Primary Reference Procedures for the Measurement of Catalytic Activity Concentrations of Enzymes at 37°C. Clin Chem Lab Med 2002.[7] (Standard protocol source).[2][8][9][10]
-
Cayman Chemical. L-Glutamic Acid γ-p-Nitroanilide (hydrate) Product Insert.Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. L-Glutamic acid γ-(4-nitroanilide) | 7300-59-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. US5096812A - Assay method for gamma glutamyltransferase (GGT) in liquid blood and dried blood - Google Patents [patents.google.com]
- 5. ≥98% (HPLC), γ-glutamyl transpeptidase substrate, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. anamollabs.com [anamollabs.com]
- 7. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. theclinivex.com [theclinivex.com]
- 10. mdpi.com [mdpi.com]
